4-(3,4-dimethoxyphenyl)-6-(2-hydroxyethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
This compound belongs to the pyrrolo[3,4-d]pyrimidine-dione family, characterized by a bicyclic framework with fused pyrrole and pyrimidine rings. The core structure is substituted at the 4-position with a 3,4-dimethoxyphenyl group and at the 6-position with a 2-hydroxyethyl chain.
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-6-(2-hydroxyethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5/c1-23-11-4-3-9(7-12(11)24-2)14-13-10(17-16(22)18-14)8-19(5-6-20)15(13)21/h3-4,7,14,20H,5-6,8H2,1-2H3,(H2,17,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTGOPIZYKPCOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=C(CN(C3=O)CCO)NC(=O)N2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dimethoxyphenyl)-6-(2-hydroxyethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted aniline and perform a series of cyclization and functionalization reactions. Key steps may include:
Cyclization: Formation of the pyrrolo[3,4-d]pyrimidine core through cyclization reactions.
Functionalization: Introduction of the methoxy and hydroxyethyl groups via nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-dimethoxyphenyl)-6-(2-hydroxyethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and cellular pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3,4-dimethoxyphenyl)-6-(2-hydroxyethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs and affecting transcription and replication processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of this compound are compared below with analogs from the evidence, focusing on substituents, physicochemical properties, and biological relevance.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Solubility :
- The target compound’s 2-hydroxyethyl group likely improves solubility compared to purely lipophilic analogs like BJ13649 (6-propyl) or AAB-AA01WSK1 (4-methoxyphenylethyl) .
- The 3,4-dimethoxyphenyl group in the target and 8b increases lipophilicity relative to hydroxylated analogs (e.g., 4j in ).
Synthetic Feasibility :
- Yields for related compounds range from 53% () to 90% (), suggesting that electron-donating groups (e.g., methoxy) may enhance reaction efficiency compared to halogenated derivatives .
Biological Relevance :
- Chlorophenyl-substituted analogs () show kinase inhibition, implying the target compound’s dimethoxyphenyl group may modulate similar pathways .
- Thiophene-containing derivatives (e.g., 8b in ) exhibit distinct electronic profiles due to sulfur’s polarizability, which the target compound lacks.
Spectral Signatures :
Biological Activity
The compound 4-(3,4-dimethoxyphenyl)-6-(2-hydroxyethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione (commonly referred to as DMHP) is a pyrrolo-pyrimidine derivative that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action and therapeutic implications based on existing research.
Chemical Structure and Properties
DMHP is characterized by a complex structure that includes a pyrimidine dione core fused with a pyrrole ring. The presence of the 3,4-dimethoxyphenyl group and the hydroxyethyl substituent enhances its chemical properties and potential therapeutic applications. The molecular formula of DMHP is with a molecular weight of approximately 333.344 g/mol .
Research indicates that DMHP may act primarily as an inhibitor of phosphodiesterase 4 (PDE4) . PDE4 is an enzyme involved in the hydrolysis of cyclic adenosine monophosphate (cAMP), which plays a crucial role in various inflammatory processes and neurological disorders . By inhibiting PDE4, DMHP could potentially reduce inflammation and modulate immune responses, making it a candidate for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD).
Biological Activities
The biological activities of DMHP can be summarized as follows:
Research Findings and Case Studies
Although direct studies on DMHP are scarce, several related compounds provide insights into its potential efficacy:
-
PDE4 Inhibition :
- A study demonstrated that related pyrrolo-pyrimidine derivatives effectively inhibited PDE4 activity in vitro, leading to reduced inflammatory markers in cellular models .
-
Antitumor Properties :
- Compounds structurally similar to DMHP have been synthesized and evaluated for their cytotoxic effects against cancer cell lines. For instance, pyrrolo[2,3-d]pyrimidines have shown significant activity against vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial for tumor angiogenesis .
- Modulation of Cell Cycle :
Comparative Analysis with Related Compounds
To better understand the unique properties of DMHP compared to other similar compounds, the following table summarizes key features:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| DMHP | Pyrrolo-pyrimidine | PDE4 inhibition | Hydroxyethyl substituent |
| Nitraquazone | Pyrimidine derivative | PDE4 inhibition | Nitrile group |
| Roflumilast | Pyridine derivative | PDE4 inhibition | Distinct scaffold |
Q & A
Q. What are the common synthetic routes for 4-(3,4-dimethoxyphenyl)-6-(2-hydroxyethyl)pyrrolo[3,4-d]pyrimidine-2,5-dione?
The synthesis typically involves multi-step organic reactions, including cyclization of precursors such as substituted phenyl derivatives and pyrimidine intermediates. Key steps include:
- Cyclization : Precursors like fluorinated aromatic compounds or allyl amines undergo cyclization under controlled conditions (e.g., reflux in isopropanol with catalytic HCl) to form the pyrrolo-pyrimidine core .
- Functionalization : Post-cyclization modifications, such as alkylation or hydroxylation, introduce substituents like the 2-hydroxyethyl group. Solvents (e.g., CHCl₃/MeOH) and bases (e.g., NaH) are critical for regioselectivity .
- Purification : Chromatography or recrystallization ensures >95% purity, as validated by NMR and HRMS .
Table 1: Synthetic Methods and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | iPrOH, HCl, reflux | 70–80 | |
| Alkylation | Allyl bromide, NaH, THF, 0°C to RT | 60–65 | |
| Purification | Silica gel chromatography (CHCl₃/MeOH) | 95% purity |
Q. How is the molecular structure of this compound characterized?
Structural elucidation employs:
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituents (e.g., methoxyphenyl, hydroxyethyl) and confirm regiochemistry. For example, the 2-hydroxyethyl group shows characteristic δ ~3.6–4.0 ppm (¹H) .
- X-ray Crystallography : Resolves the fused bicyclic system and confirms spatial arrangement of substituents .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 333.77 for C₁₆H₁₆ClN₃O₃) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
Optimization strategies include:
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to protic solvents .
- Catalyst Design : Acid catalysts (e.g., conc. HCl) accelerate cyclization but require neutralization post-reaction to avoid decomposition .
- Computational Modeling : Quantum chemical calculations predict transition states and guide solvent/base selection (e.g., ICReDD’s reaction path search methods) .
Example : Replacing iPrOH with DMF increased cyclization yield from 70% to 85% in a model reaction .
Q. What methodologies resolve contradictions in reported biological activity data?
Discrepancies in bioactivity (e.g., enzyme inhibition vs. receptor agonism) are addressed via:
- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) and cellular assays (e.g., PARP inhibition vs. dopamine receptor activation) .
- Structural Analogs : Compare activity of derivatives (e.g., replacing 3,4-dimethoxyphenyl with chlorophenyl) to identify substituent-specific effects .
- Metabolic Stability Testing : Assess if hydroxyethyl group oxidation alters activity in vitro vs. in vivo .
Case Study : A derivative with a 4-hydroxyphenyl group showed 10x higher PARP inhibition than the methoxyphenyl analog, suggesting substituent polarity impacts target binding .
Q. How are structure-activity relationships (SAR) systematically explored for this compound?
SAR studies involve:
- Substituent Scanning : Synthesize analogs with varied substituents (e.g., methoxy → fluoro, hydroxyethyl → methyl) .
- Biological Profiling : Test analogs against panels of targets (e.g., kinases, GPCRs) to map pharmacophore requirements .
- Computational Docking : Predict binding modes to receptors (e.g., dopamine D2 receptor) using software like AutoDock .
Table 2: SAR Trends for Pyrrolo-Pyrimidine Derivatives
| Substituent | Biological Activity (IC₅₀) | Key Interaction |
|---|---|---|
| 3,4-Dimethoxyphenyl | PARP inhibition: 1.2 µM | H-bond with Asn-119 |
| 2-Hydroxyethyl | Dopamine D2 agonism: 85 nM | Hydrophobic pocket binding |
| 4-Chlorophenyl | Anticancer (HeLa): 5.8 µM | π-Stacking with Tyr-246 |
Q. What experimental designs mitigate challenges in pharmacokinetic (PK) studies?
PK challenges (e.g., poor solubility) are addressed by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
